3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS No.: 2041087-02-7
Cat. No.: VC3130348
Molecular Formula: C11H15F2N3O
Molecular Weight: 243.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2041087-02-7 |
|---|---|
| Molecular Formula | C11H15F2N3O |
| Molecular Weight | 243.25 g/mol |
| IUPAC Name | 3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H15F2N3O/c12-11(13)5-8(14-6-11)10-15-9(16-17-10)7-3-1-2-4-7/h7-8,14H,1-6H2 |
| Standard InChI Key | RQYPAQMBURINCI-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F |
| Canonical SMILES | C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F |
Introduction
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its unique structure that combines a cyclopentyl group and a pyrrolidine moiety with difluorine substitution. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and structural properties .
Synthesis of 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
The synthesis of this compound typically involves multi-step reactions. A common procedure might involve heating a mixture of cyclopentyl hydrazone and an acylating agent under reflux conditions for several hours. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Steps
-
Starting Materials: Cyclopentyl hydrazone and an appropriate acylating agent are used.
-
Reaction Conditions: Heating under reflux for several hours.
-
Monitoring and Confirmation: TLC for monitoring and NMR for confirmation.
Biological Activity and Potential Applications
Oxadiazole derivatives, including 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, have been explored for their diverse biological activities. These compounds are of interest in medicinal chemistry due to their potential as pharmaceuticals. The presence of difluorine substitution and the specific ring structure may enhance biological activity, making them candidates for further research in drug development .
Biological Activities of Oxadiazole Derivatives
-
Antimicrobial: Some oxadiazole derivatives have shown antibacterial and antifungal activities.
-
Antioxidant: They have been found to exhibit antioxidant properties.
-
Anticancer: Certain derivatives have demonstrated anticancer activity.
-
Anti-inflammatory: Some compounds show anti-inflammatory effects.
Future Research Directions
-
Biological Activity Screening: In vitro and in vivo studies to assess antimicrobial, anticancer, and anti-inflammatory activities.
-
Molecular Docking: Computational studies to predict binding affinity to specific biological targets.
-
Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume